![molecular formula C18H25N3O4 B5348390 ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)
ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate, commonly known as EDP-239, is a novel small molecule drug that has been developed for the treatment of various neurological disorders. This compound belongs to the class of benzamide derivatives and acts as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).
Mecanismo De Acción
EDP-239 acts as a selective inhibitor of ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate, an enzyme that is primarily expressed in the brain. This compound is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting this compound, EDP-239 increases the levels of cAMP and cGMP, leading to the modulation of various neurotransmitter systems and the improvement of cognitive function.
Biochemical and Physiological Effects:
EDP-239 has been shown to modulate various neurotransmitter systems, including dopamine, glutamate, and acetylcholine, which are involved in the regulation of cognitive function. The drug has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EDP-239 is its selectivity for ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate, which reduces the risk of off-target effects. However, the drug has a relatively short half-life, which may limit its efficacy in some applications. Additionally, the synthesis of EDP-239 is complex and requires multiple steps, which may limit its availability and increase its cost.
Direcciones Futuras
Despite the promising results of preclinical and clinical studies, there is still much to be learned about the potential therapeutic applications of EDP-239. Future research should focus on elucidating the molecular mechanisms underlying the drug's effects, identifying potential biomarkers of response, and optimizing the dosing regimen to maximize its efficacy. Additionally, the development of more efficient and cost-effective synthesis methods may increase the availability and affordability of EDP-239 for research and clinical applications.
Métodos De Síntesis
The synthesis of EDP-239 involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with ethyl chloroformate to yield ethyl 4-aminobenzoate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethylaminoethyl ester. The final step involves the reaction of this intermediate with 4-piperidone hydrochloride to yield EDP-239.
Aplicaciones Científicas De Investigación
EDP-239 has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Huntington's disease, Parkinson's disease, and Alzheimer's disease. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
Propiedades
IUPAC Name |
ethyl 4-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-4-25-17(23)14-5-7-15(8-6-14)19-16(22)13-9-11-21(12-10-13)18(24)20(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWLEOVLZLFPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

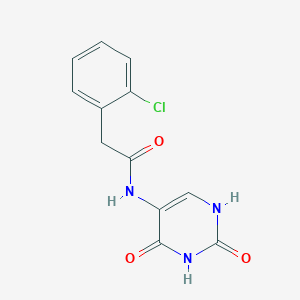
![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)
![3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5348311.png)
![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)
![(1-{[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5348318.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)
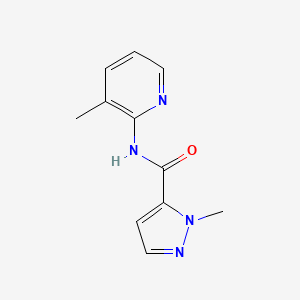
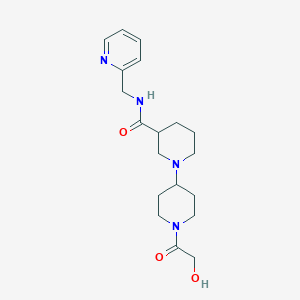
![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5348361.png)
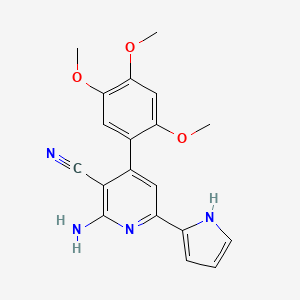
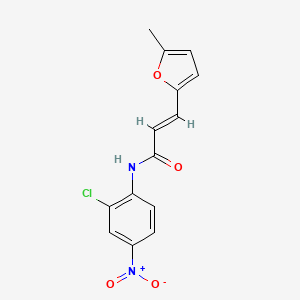
![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide](/img/structure/B5348404.png)